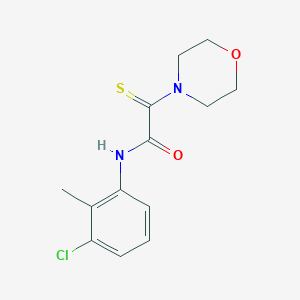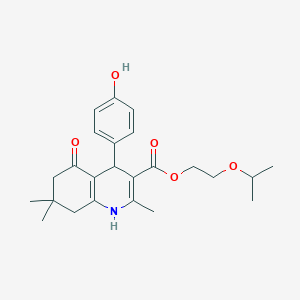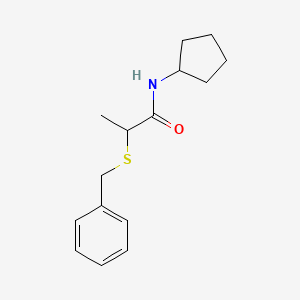![molecular formula C13H20ClNO3 B5127275 2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as Carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. The chemical structure of Carvedilol is unique, containing both alpha and beta-blocking properties.
Mechanism of Action
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol works by blocking both beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenergic receptors. This results in a decrease in heart rate, cardiac output, and blood pressure. This compound also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. This compound also increases nitric oxide production, which improves endothelial function and vasodilation. It has been shown to reduce oxidative stress and inflammation, which may contribute to its cardioprotective effects.
Advantages and Limitations for Lab Experiments
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. Its effects on different cell types and tissues may vary, and it may interact with other drugs or compounds.
Future Directions
There are several future directions for 2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol research. One area of interest is its potential use in the prevention of cardiovascular disease. This compound may also have applications in the treatment of other conditions, such as diabetes and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is synthesized through a multi-step process starting with the reaction of 4-chlorophenol with epichlorohydrin to form 4-(chloromethyl)phenol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form this compound. The final step involves the resolution of the racemic mixture to obtain the pure enantiomers.
Scientific Research Applications
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been extensively studied for its therapeutic potential in the treatment of heart failure, high blood pressure, and angina. It has been shown to improve left ventricular function, reduce hospitalization rates, and increase survival rates in patients with heart failure. In addition, this compound has been found to be effective in reducing blood pressure and improving exercise tolerance in patients with hypertension. Its anti-anginal effects have also been demonstrated in clinical trials.
properties
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-15(6-8-16)7-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLAFCJXYPTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)
![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)
![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)

![2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5127205.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)


![{4-(2-chlorobenzyl)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5127242.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)

![2-nitro-7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5127283.png)